molecular formula C11H22N2O B3143298 N-Ethyl-4-piperidin-4-yl-butyramide CAS No. 521074-80-6

N-Ethyl-4-piperidin-4-yl-butyramide

Cat. No.: B3143298
CAS No.: 521074-80-6
M. Wt: 198.31 g/mol
InChI Key: PDRKECQLTQPRHR-UHFFFAOYSA-N
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Description

N-Ethyl-4-piperidin-4-yl-butyramide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-piperidin-4-yl-butyramide typically involves the reaction of 4-piperidone with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-piperidin-4-yl-butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound N-oxide.

    Reduction: Reduction of the compound can lead to the formation of N-ethyl-4-piperidin-4-yl-butylamine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-ethyl-4-piperidin-4-yl-butylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-4-piperidin-4-yl-butyramide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-4-piperidin-4-yl-butyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the levels of key metabolites within the cell.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-4-piperidin-4-yl-butylamine
  • N-ethyl-4-piperidin-4-yl-butyramide N-oxide
  • 4-piperidone

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research in various fields, including medicinal chemistry and pharmacology. Its ability to undergo a wide range of chemical reactions also makes it a versatile building block for the synthesis of more complex molecules.

Properties

IUPAC Name

N-ethyl-4-piperidin-4-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-13-11(14)5-3-4-10-6-8-12-9-7-10/h10,12H,2-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRKECQLTQPRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302325
Record name 4-Piperidinebutanamide, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521074-80-6
Record name 4-Piperidinebutanamide, N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521074-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinebutanamide, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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